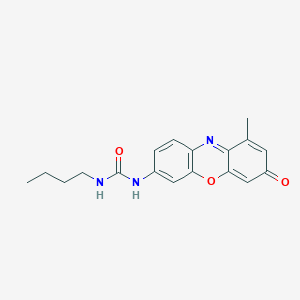
Urea, N-butyl-N'-(1-methyl-3-oxo-3H-phenoxazin-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- is a chemical compound with the molecular formula C18H19N3O3 . This compound is part of the urea family, which is known for its wide range of applications in various fields, including agriculture, medicine, and industrial processes.
Preparation Methods
The synthesis of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves several steps. One common method includes the reaction of 1-methyl-3-oxo-3H-phenoxazine-7-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- can be compared with other similar compounds such as:
Urea derivatives: These compounds share a similar structure but differ in the substituents attached to the urea moiety.
Phenoxazine derivatives: These compounds have a similar phenoxazine core but differ in the functional groups attached to it.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Properties
CAS No. |
834897-44-8 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-butyl-3-(9-methyl-7-oxophenoxazin-3-yl)urea |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-19-18(23)20-12-5-6-14-15(9-12)24-16-10-13(22)8-11(2)17(16)21-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,19,20,23) |
InChI Key |
GLCDGYCHERXKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC2=C(C=C1)N=C3C(=CC(=O)C=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



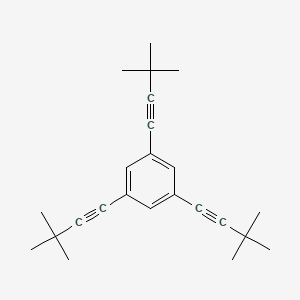

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
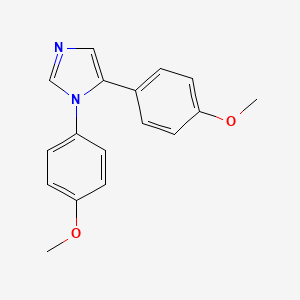
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
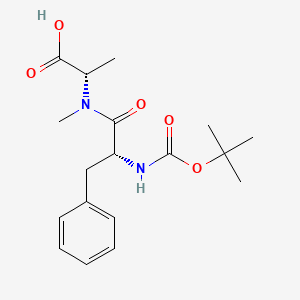
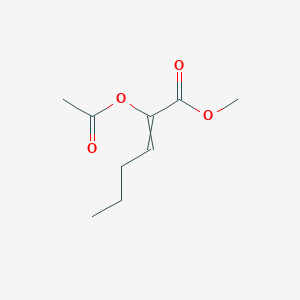
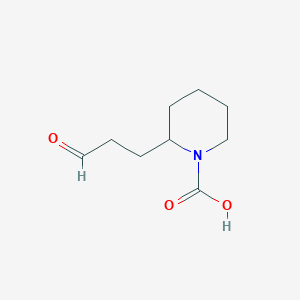
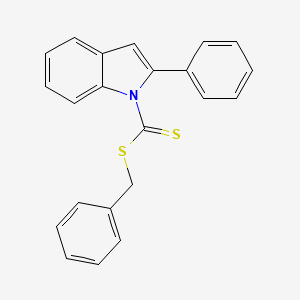
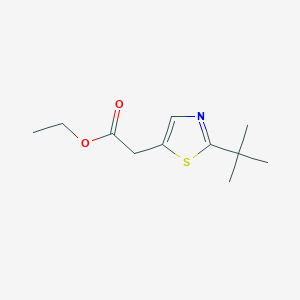
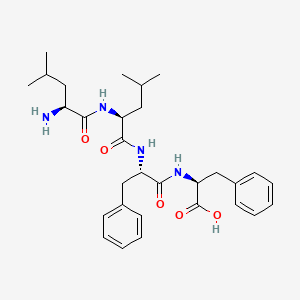
![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
